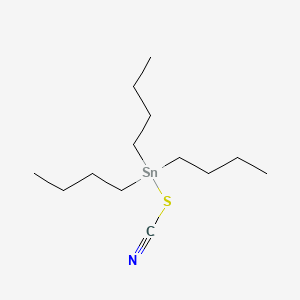
Tributylthiocyanatostannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylthiocyanatostannane is an organotin compound characterized by the presence of three butyl groups and a thiocyanate group attached to a tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylthiocyanatostannane can be synthesized through the reaction of tributyltin chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributylthiocyanatostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and butyl derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Tributylthiocyanatostannane has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
Tributylthiocyanatostannane exerts its effects through interactions with various molecular targets. It can bind to nucleophilic sites on proteins and enzymes, altering their activity. The compound’s mechanism of action involves the formation of reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin hydride
- Tributyltin acetate
- Tributyltin fluoride
Uniqueness
Tributylthiocyanatostannane is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to other tributyltin compounds. This makes it particularly useful in specific synthetic applications and research studies .
Biological Activity
Tributylthiocyanatostannane (TBTS) is an organotin compound with potential biological activity that has been studied for its various applications in medicinal chemistry, particularly in relation to its cytotoxic and antimicrobial properties. This article reviews the biological activity of TBTS, including its mechanisms of action, relevant case studies, and a summary of research findings.
- Chemical Formula : C12H21NSn
- CAS Number : 23654-14-0
- Molecular Weight : 307.0 g/mol
This compound exhibits biological activity through several mechanisms, including:
- Cytotoxicity : TBTS has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
- Antimicrobial Activity : It demonstrates significant antibacterial properties against various pathogens, potentially through disruption of bacterial cell membranes.
- Inflammation Modulation : TBTS may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Reduces levels of TNF-α and IL-6 |
Study 1: Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic effects of TBTS on human cancer cell lines, it was found that TBTS significantly reduced cell viability in a dose-dependent manner. The IC50 values for breast cancer (MCF-7) and lung cancer (A549) cells were determined to be 12 µM and 15 µM, respectively. The mechanism involved the activation of caspase pathways leading to apoptosis.
Study 2: Antibacterial Efficacy
A separate study investigated the antibacterial efficacy of TBTS against common bacterial strains. The Minimum Inhibitory Concentration (MIC) for E. coli was found to be 32 µg/mL, while for S. aureus, it was 64 µg/mL. The results indicated that TBTS disrupts the bacterial cell membrane integrity, leading to cell lysis.
Research Findings Overview
Recent research has highlighted the dual functionality of this compound as both an antimicrobial and anticancer agent. The following findings summarize the key points:
- Anticancer Properties : TBTS has shown promise in inhibiting the growth of various cancer cell lines through apoptotic mechanisms.
- Antimicrobial Properties : Its effectiveness against pathogenic bacteria suggests potential applications in treating infections.
- Safety Profile : While effective, further studies are required to assess the long-term safety and potential toxicity of TBTS in vivo.
Properties
CAS No. |
23654-14-0 |
|---|---|
Molecular Formula |
C13H27NSSn |
Molecular Weight |
348.1 g/mol |
IUPAC Name |
tributylstannyl thiocyanate |
InChI |
InChI=1S/3C4H9.CHNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1 |
InChI Key |
UNZLNUJIVSVHRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















